molecular formula C10H11ClO2 B8324408 4-Chloro-1-(2-hydroxyphenyl)butan-1-one

4-Chloro-1-(2-hydroxyphenyl)butan-1-one

Cat. No.: B8324408
M. Wt: 198.64 g/mol
InChI Key: OXJZITPMUHPEQJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-hydroxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

4-chloro-1-(2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H11ClO2/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5,12H,3,6-7H2

InChI Key

OXJZITPMUHPEQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold boron trifluoride etherate (280 mmol) solution was added 3-Fluorophenol or phenol (89 mmol) and 4-chlorobutyryl chloride (178 mmol). The resulting solution was stirred at 130° C. for 18 hours. The reaction mixture was cooled and poured into ice water (100 mL). After stirring for 10 minutes, the water mixture was extracted with ether (3×100 mL). The ether layer was washed with brine (100 mL), dried over MgSO4, filtered and concentrated to a residue to afford 4-chloro-1-(4-fluoro-2-hydroxyphenyl)butan-1-one and 4-chloro-1-(2-hydroxyphenyl)butan-1-one in 52%-67% yield, which was used in the following step without further purification.
Quantity
280 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
89 mmol
Type
reactant
Reaction Step One
Quantity
178 mmol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

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